molecular formula C18H20N2O2S2 B4183398 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4183398
M. Wt: 360.5 g/mol
InChI Key: OKBVCFVTCSGANH-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide class, characterized by a bicyclic core with a carboxamide group at position 3 and a methyl substituent at position 4. Its molecular weight is approximately 399.5 g/mol (calculated from formula C₁₈H₂₁N₂O₂S₂). The phenylsulfanyl group may enhance lipophilicity (logP ~3.5) and influence metabolic stability via steric shielding of labile bonds .

Properties

IUPAC Name

6-methyl-2-[(2-phenylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-11-7-8-13-14(9-11)24-18(16(13)17(19)22)20-15(21)10-23-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVCFVTCSGANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the methyl group at the 6-position. The phenylthio group is then introduced through a nucleophilic substitution reaction, and the acetylamino group is added via an acylation reaction. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetylamino group may facilitate binding to proteins or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 2-Amino Position

The 2-amino group is a critical site for structural diversification. Key analogues include:

Compound Name 2-Amino Substituent Carboxamide Modification Molecular Weight (g/mol) Key Features
Target Compound Phenylsulfanyl acetyl None ~399.5 High lipophilicity; sulfur-mediated interactions
6-Methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Methylpiperazinyl acetyl N-phenyl ~453.6 Increased solubility (basic piperazine); potential for receptor targeting
2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pyrimidinyl-thienyl-trifluoromethyl None ~557.6 Enhanced metabolic stability (CF₃); π-π stacking (thienyl/pyrimidine)
Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenylacetyl Ethyl ester ~357.5 Higher lipophilicity (ester group); reduced hydrogen-bonding capacity
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Unsubstituted amino None ~251.4 Basic amine; lower molecular weight; simplified pharmacokinetics

Functional Group Impact on Properties

  • Lipophilicity: The phenylsulfanyl group in the target compound increases logP compared to the unsubstituted amino analogue (logP ~3.5 vs. ~1.8). The trifluoromethyl group in the pyrimidinyl analogue further elevates logP (~4.2) .
  • Solubility : The 4-methylpiperazinyl analogue exhibits improved aqueous solubility due to its basic nitrogen, whereas the ethyl ester derivative shows lower solubility in polar solvents .
  • Metabolic Stability : The trifluoromethyl group in the pyrimidinyl analogue likely reduces oxidative metabolism, while the ester group in the ethyl derivative may increase susceptibility to hydrolysis .

Crystallographic and Structural Insights

Crystallography tools like SHELX and ORTEP-3 () have been pivotal in resolving the conformations of these compounds. For instance:

  • The phenylsulfanyl acetyl group in the target compound adopts a planar conformation, facilitating sulfur-arene interactions in crystal packing .
  • Hydrogen-bonding patterns () differ significantly: the 4-methylpiperazinyl analogue forms stronger N–H···O bonds with adjacent molecules, while the pyrimidinyl analogue engages in C–H···F interactions due to the CF₃ group .

Pharmacological Implications (Inferred from Structural Features)

  • Target Compound : The phenylsulfanyl group may enhance membrane permeability, making it suitable for CNS targets. Its sulfur atom could act as a hydrogen-bond acceptor in enzyme binding .
  • 4-Methylpiperazinyl Analogue : The basic piperazine moiety may improve solubility for oral bioavailability, while the N-phenyl group could modulate selectivity for kinase targets .

Biological Activity

The compound 6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, and its structure features a benzothiophene core with a phenylsulfanyl group and an acetylamino substituent. The presence of these functional groups is hypothesized to contribute to its biological activity.

PropertyValue
Molecular Weight298.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Studies have indicated that derivatives of benzothiophene compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

  • Case Study 1 : A related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Cytotoxicity

Cytotoxicity assays are crucial for understanding the safety profile of new compounds. The MTT assay has been employed to evaluate the cytotoxic effects of similar benzothiophene derivatives on human cell lines.

  • Case Study 2 : Compounds structurally similar to our target showed varying degrees of cytotoxicity against HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts) cell lines, indicating potential therapeutic windows .

The mechanism through which these compounds exert their effects often involves interaction with key cellular targets. Molecular docking studies suggest that these compounds may inhibit bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication.

  • Binding Interactions : Strong interactions were observed between the compound and critical residues in the active site of DNA gyrase, including hydrogen bonds and pi-stacking interactions .

In Silico Studies

Computational studies have been instrumental in predicting the biological activity of novel compounds. The drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties were assessed using various computational tools.

  • Findings : The target compound exhibited favorable drug-like properties, suggesting good bioavailability and potential as a therapeutic agent .

Summary of Biological Activities

Based on the reviewed literature, the following activities have been reported for compounds related to This compound :

Activity TypeObservations
AntimicrobialModerate to potent activity against Gram-positive and Gram-negative bacteria
CytotoxicityVaries by cell line; potential therapeutic index observed
MechanismInhibition of DNA gyrase suggested through docking studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.